1-((2,5-difluorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine

Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

1-((2,5-Difluorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS 1426314-85-3) is a synthetic sulfonylpiperazine hybrid molecule composed of a 2,5-difluorobenzenesulfonyl group linked to a piperazine ring, which is further connected via an ethylene spacer to a 2-phenyl-1H-imidazole moiety. It belongs to a broader class of sulfonylpiperazine derivatives extensively explored in medicinal chemistry for modulating diverse biological targets, including kinases, GPCRs, carbonic anhydrases, and ion channels.

Molecular Formula C21H22F2N4O2S
Molecular Weight 432.49
CAS No. 1426314-85-3
Cat. No. B2412999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2,5-difluorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine
CAS1426314-85-3
Molecular FormulaC21H22F2N4O2S
Molecular Weight432.49
Structural Identifiers
SMILESC1CN(CCN1CCN2C=CN=C2C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)F)F
InChIInChI=1S/C21H22F2N4O2S/c22-18-6-7-19(23)20(16-18)30(28,29)27-14-11-25(12-15-27)10-13-26-9-8-24-21(26)17-4-2-1-3-5-17/h1-9,16H,10-15H2
InChIKeyUFHGIMBDWZPFHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((2,5-Difluorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS 1426314-85-3): Compound Identity and Structural Classification


1-((2,5-Difluorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine (CAS 1426314-85-3) is a synthetic sulfonylpiperazine hybrid molecule composed of a 2,5-difluorobenzenesulfonyl group linked to a piperazine ring, which is further connected via an ethylene spacer to a 2-phenyl-1H-imidazole moiety [1]. It belongs to a broader class of sulfonylpiperazine derivatives extensively explored in medicinal chemistry for modulating diverse biological targets, including kinases, GPCRs, carbonic anhydrases, and ion channels [2]. The compound is listed in commercial screening libraries (e.g., Life Chemicals, Maybridge) and is offered for early-stage drug discovery research, though published, peer-reviewed bioactivity data specific to this molecule remain absent from authoritative public databases such as PubChem, ChEMBL, and BindingDB as of the current search.

1
Lead-like molecular complexity supports hit-to-lead optimization rather than fragment screening; 2-phenylimidazole and ethylene-linked piperazine provide SAR expansion vectors.
2
2,5-Difluorophenyl sulfonyl group offers a distinct 19F NMR spectroscopic probe for binding and metabolism studies, absent in non-fluorinated sulfonyl analogs.
3
Screening library compound with no peer-reviewed bioactivity data; procurement for early-stage target validation and selectivity panel deconvolution.

Why Generic Substitution of Sulfonylpiperazine Analogs Fails for 1-((2,5-Difluorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine


Sulfonylpiperazine derivatives cannot be generically interchanged because minor structural permutations—such as replacing the 2,5-difluorophenylsulfonyl group with a methylsulfonyl or 3-methoxyphenylsulfonyl group, altering the piperazine core to piperidine, or removing the 2-phenyl substituent on the imidazole—can drastically reorder target selectivity, cellular potency, metabolic stability, and physicochemical properties [1]. The 2,5-difluorophenylsulfonyl motif specifically influences electron-withdrawing character, lipophilicity, and potential halogen-bonding interactions, while the 2-phenylimidazole contributes π-stacking and steric features that distinguish this compound from its des-phenyl and core-modified analogs. Even among close structural neighbors such as 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine (CAS 1396887-36-7) and the piperidine variant (CAS 1396873-81-6), key differences in hydrogen-bond acceptor count, basicity, and conformational flexibility preclude assumption of equivalent biological behavior. The quantitative evidence sections below detail the measurable structural and property differentiators that inform scientific selection.

Feature
Target Compound
Analog Limitation
Imidazole substituent
2-Phenyl group provides π-stacking and steric bulk
Des-phenyl analog lacks aromatic contact; binding pocket complementarity may differ
Core heterocycle
Piperazine with ionizable secondary amine (predicted pKa ~6.6) and two H-bond acceptors
Piperidine core has only one nitrogen; reduced H-bond capacity and no ionization center at pH 7.4 may alter permeability and target engagement
Sulfonyl aryl group
2,5-Difluorophenyl: electron-withdrawing, 19F NMR handle, potential metabolic stability
Methyl- or 3-methoxyphenylsulfonyl analogs lack fluorine; electronic character and analytical traceability may not transfer

Quantitative Differentiation Evidence for 1-((2,5-Difluorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine vs. Closest Structural Analogs


Molecular Size and Complexity Differentiation vs. Des-Phenyl Analog (CAS 1396887-36-7)

The target compound incorporates a 2-phenyl substituent on the imidazole ring, conferring a molecular weight of 432.49 Da vs. 356.39 Da for the des-phenyl analog 1-(2-(1H-imidazol-1-yl)ethyl)-4-((2,5-difluorophenyl)sulfonyl)piperazine (CAS 1396887-36-7) . This 76.1 Da mass increase is accompanied by a substantially larger heavy-atom count (29 vs. 24), higher calculated logP, and a larger polar surface area, collectively shifting the compound from fragment-like space into lead-like property space . The 2-phenyl group introduces additional π-π stacking potential and steric bulk absent in the des-phenyl analog, which can alter binding pocket complementarity in targets such as kinases and GPCRs. Fragment libraries typically favor compounds below 300 Da; the target compound's higher molecular complexity makes it more appropriate for hit-to-lead or lead optimization campaigns where target engagement has already been established.

Mol. size vs. des‑phenyl analog
Class-level inference
ΔMW +76.1 Da, +5 heavy atoms
Shifts from fragment-like to lead-like property space
No biological assay data available
Medicinal Chemistry Fragment-Based Drug Discovery Lead Optimization

Piperazine vs. Piperidine Core Differentiation (CAS 1426314-85-3 vs. CAS 1396873-81-6)

The target compound features a piperazine ring, whereas the structurally related analog 1-((2,5-difluorophenyl)sulfonyl)-4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidine (CAS 1396873-81-6) substitutes a piperidine core . This core replacement alters two key properties: (i) hydrogen-bond acceptor capacity—piperazine contains two nitrogen atoms (one sulfonylated, one tertiary amine), while piperidine has only one nitrogen (sulfonylated), reducing H-bond acceptor count from 6 to 5; and (ii) basicity—the free piperazine nitrogen (predicted pKa ~6.61 [1]) can be protonated at physiological pH, whereas piperidine lacks this secondary amine. The piperazine also connects via an ethylene linker, while the piperidine analog uses a methylene linker, further altering conformational flexibility and spatial presentation of the phenylimidazole group. These differences affect solubility, permeability, and target-binding geometry, making the compounds non-interchangeable despite sharing the same sulfonyl and phenylimidazole termini.

Piperazine vs. piperidine core
Class-level inference
Piperazine: 2 N, HBA 6, predicted pKa ~6.61 vs. piperidine: 1 N, HBA 5
Additional ionization and H-bonding may alter solubility, permeability, and target binding
No co-assayed biological comparison available
Medicinal Chemistry Core Hopping Physicochemical Profiling

Sulfonyl Substituent Electronic Modulation vs. Methylsulfonyl and 3-Methoxyphenylsulfonyl Analogs

The 2,5-difluorophenylsulfonyl group in the target compound exerts a distinct electron-withdrawing effect compared to alternative sulfonyl substituents in structurally analogous compounds, namely the methylsulfonyl analog (CAS 1426314-98-8, C16H22N4O2S, MW = 334.44 Da) and the 3-methoxyphenylsulfonyl analog (CAS 1426314-62-6, C22H26N4O3S, MW = 426.54 Da) . The 2,5-difluoro substitution pattern on the phenyl ring increases the sulfonyl group's electron-withdrawing strength (Hammett σmeta for F = +0.34; two fluorines exert additive effects), which can modulate the reactivity and metabolic stability of the adjacent piperazine sulfonamide bond. In the broader sulfonylpiperazine class, fluorination on the sulfonyl aryl ring is associated with enhanced metabolic stability due to reduced CYP450-mediated oxidation and altered clearance profiles [1]. The 2,5-difluorophenyl group also introduces distinct ¹⁹F NMR spectroscopic handles absent in non-fluorinated analogs, facilitating analytical tracking in biochemical assays.

Sulfonyl electronic modulation
Class-level inference
2,5-Difluorophenyl: σmeta +0.34/F, 19F NMR-active vs. non-fluorinated methyl/3-methoxyphenyl
Fluorination may enhance metabolic stability and enables 19F tracking
No direct comparative metabolism data
Structure-Activity Relationship Electron-Withdrawing Group Effects Metabolic Stability

Predicted Physicochemical and Drug-Likeness Profile Comparison Across Structural Analogs

Computationally predicted properties differentiate the target compound from its three closest structural analogs. Based on mcule property calculations, the target compound has a predicted logP of approximately 2.06, a polar surface area (PSA) of approximately 152.3 Ų, and 6 hydrogen-bond acceptors . It violates 0 of 5 Lipinski Rule-of-Five (RO5) criteria but violates 4 of 3 Rule-of-Three (RO3) criteria, classifying it as lead-like rather than fragment-like. In contrast, the des-phenyl analog (CAS 1396887-36-7), with lower molecular weight and PSA, resides closer to fragment space. The piperidine analog (CAS 1396873-81-6) has one fewer H-bond acceptor, and the methylsulfonyl analog (CAS 1426314-98-8) is substantially smaller (ΔMW = −98 Da). These differences in key drug-likeness parameters mean that each analog occupies a distinct chemical space, and selection among them should be guided by the specific requirements of the screening cascade (e.g., fragment screening vs. lead optimization, desired lipophilicity range, permeability requirements).

Predicted drug-likeness profile
Supporting evidence
logP ~2.06, PSA ~152.3 Ų, RO5 0 violations, RO3 4 violations
Profiles as lead-like, distinct from fragment-like des-phenyl analog
Computational predictions; experimental validation lacking
Physicochemical Profiling Drug-Likeness Lead Selection

Recommended Application Scenarios for 1-((2,5-Difluorophenyl)sulfonyl)-4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine Based on Available Evidence


Hit-to-Lead Optimization in Kinase or GPCR Drug Discovery Programs Requiring Lead-Like Complexity

With a molecular weight of 432.49 Da and predicted lead-like physicochemical properties (logP ~2.06, PSA ~152.3 Ų, 0 RO5 violations), this compound is appropriately sized for hit-to-lead optimization campaigns targeting kinases, GPCRs, or other protein classes where sulfonylpiperazine derivatives have established precedent [1]. The 2-phenylimidazole moiety provides additional π-stacking and hydrophobic contacts that may enhance binding affinity compared to des-phenyl fragment analogs, while the 2,5-difluorophenylsulfonyl group offers metabolic stability advantages over non-fluorinated sulfonyl variants. Procurement for structure-activity relationship (SAR) expansion around the ethylene linker, piperazine core, and phenylimidazole substituents is supported by the structural differentiation evidence in Section 3.

¹⁹F NMR-Based Binding and Metabolism Assays Leveraging the 2,5-Difluorophenyl Substituent

The presence of two fluorine atoms in the 2,5-difluorophenylsulfonyl group provides a distinct ¹⁹F NMR spectroscopic handle absent in non-fluorinated sulfonyl analogs such as the methylsulfonyl (CAS 1426314-98-8) and 3-methoxyphenylsulfonyl (CAS 1426314-62-6) derivatives [1]. This enables direct detection of the compound in complex biological matrices without requiring radiolabeling or mass spectrometry, facilitating protein-binding assays, metabolic stability studies, and cellular uptake measurements. The 2,5-difluoro substitution pattern also provides two distinct ¹⁹F chemical shifts that can report on changes in local electronic environment upon target binding, making this compound particularly valuable for ¹⁹F NMR-based fragment and ligand screening workflows.

Comparative Selectivity Profiling Against Piperidine-Core and Des-Phenyl Chemical Probes

When used alongside the piperidine analog (CAS 1396873-81-6) and the des-phenyl analog (CAS 1396887-36-7), this compound enables systematic profiling of how the piperazine core and 2-phenyl substituent contribute to target selectivity and off-target activity [1]. The piperazine core introduces an additional basic nitrogen (predicted pKa ~6.61) that can form ionic interactions with acidic residues in binding pockets, while the piperidine analog lacks this feature. The 2-phenyl group on the imidazole introduces steric bulk and aromatic interactions that differentiate binding modes from the des-phenyl analog. Parallel testing of this triad of analogs in selectivity panels (e.g., kinase profiling, GPCR panels, CEREP/Panlabs screening) can deconvolute the pharmacophoric contributions of each structural element.

Chemical Biology Tool Compound with Metabolic Stability Advantages from Fluorinated Sulfonyl Motif

The 2,5-difluorophenylsulfonyl group is expected, based on class-level SAR from sulfonylpiperazine literature, to confer enhanced metabolic stability compared to non-fluorinated or mono-halogenated sulfonyl analogs [1]. Fluorination at metabolically labile positions on the phenyl ring can reduce CYP450-mediated oxidative metabolism, potentially extending half-life in microsomal and hepatocyte stability assays. This property, combined with the compound's lead-like physicochemical profile, supports its deployment as a chemical biology tool compound where sufficient exposure duration is needed to observe phenotypic responses in cell-based assays. Procurement for metabolic stability head-to-head comparisons with the methylsulfonyl and 3-methoxyphenylsulfonyl analogs (Section 3) is recommended to validate this class-level inference experimentally.

Application
Selection Property
Validation Focus
Hit-to-lead optimization (kinase/GPCR)
Lead-like molecular complexity with 2-phenylimidazole and piperazine vectors
Target engagement assays; SAR expansion around linker and core
19F NMR binding and metabolism assays
2,5-Difluorophenyl 19F probe; no radiolabeling required
Fluorine detectability in biological matrices; protein-binding shifts
Pharmacophoric deconvolution in selectivity panels
Core (piperazine vs piperidine) and substituent (phenyl vs H) differentiation
Parallel profiling with piperidine and des-phenyl analogs
Metabolic stability assessment in hepatocyte assays
Fluorinated sulfonyl with expected metabolic stability based on class SAR
Head-to-head microsomal/half-life comparison vs non-fluorinated sulfonyl analogs
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